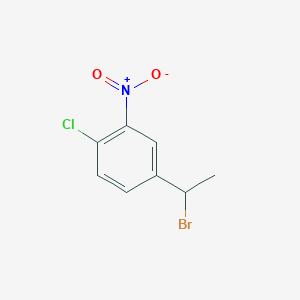

4-(1-Bromoethyl)-1-chloro-2-nitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(1-Bromoethyl)-1-chloro-2-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a bromoethyl group, a chloro group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Bromoethyl)-1-chloro-2-nitrobenzene typically involves multiple steps, starting from benzene. The introduction of the bromoethyl group can be achieved through bromination using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The chloro group can be introduced via chlorination using chlorine (Cl₂) in the presence of a catalyst like iron(III) chloride (FeCl₃). The nitro group is usually introduced through nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

4-(1-Bromoethyl)-1-chloro-2-nitrobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromoethyl and chloro groups can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

Oxidation Reactions: The bromoethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) .

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

Major Products

Substitution: Formation of various substituted benzene derivatives.

Reduction: Formation of 4-(1-Aminoethyl)-1-chloro-2-nitrobenzene.

Oxidation: Formation of 4-(1-Carboxyethyl)-1-chloro-2-nitrobenzene.

Scientific Research Applications

4-(1-Bromoethyl)-1-chloro-2-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-(1-Bromoethyl)-1-chloro-2-nitrobenzene involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, where the bromoethyl or chloro group is replaced by a nucleophile. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use and the conditions under which it is applied .

Comparison with Similar Compounds

4-(1-Bromoethyl)-1-chloro-2-nitrobenzene can be compared with other similar compounds such as:

4-Bromo-1-chloro-2-nitrobenzene: Lacks the ethyl group, making it less reactive in certain substitution reactions.

4-(1-Bromoethyl)-2-nitrobenzene:

4-(1-Bromoethyl)-1-chlorobenzene: Lacks the nitro group, significantly altering its chemical properties and reactivity .

Biological Activity

4-(1-Bromoethyl)-1-chloro-2-nitrobenzene is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique combination of halogenated and nitro functional groups, which may influence its reactivity and interactions with biological systems. Understanding its biological activity is crucial for developing therapeutic agents and assessing safety profiles.

The biological activity of this compound is likely mediated through several mechanisms:

- Electrophilic Interactions : The nitro group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins, which may lead to enzyme inhibition or modulation of receptor activity.

- Covalent Bond Formation : The halogen atoms (bromine and chlorine) can engage in covalent bonding with biological macromolecules, potentially altering their function and leading to therapeutic effects or toxicity.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, nitro compounds are known for their effectiveness against various pathogens due to their ability to disrupt microbial cell functions. Although specific data on this compound is limited, its structural analogs have shown promising results in inhibiting bacterial growth, particularly against strains like Staphylococcus aureus and Pseudomonas aeruginosa .

Anticancer Activity

Nitroaromatic compounds have been investigated for their potential anticancer properties. The presence of the nitro group can enhance cytotoxicity against cancer cells by inducing apoptosis or inhibiting cell proliferation. Research indicates that similar compounds can interact with DNA or interfere with mitotic processes, suggesting that this compound may possess similar anticancer capabilities .

Toxicological Profile

While exploring the biological activity of this compound, it is essential to consider its toxicological aspects:

- Mutagenicity : Studies on related nitro compounds have shown varying degrees of mutagenic potential. For example, 1-Chloro-2-nitrobenzene exhibited weak mutagenic activity in bacterial systems but not in mammalian cells . Similar assessments are warranted for this compound.

- Carcinogenic Potential : Nitroaromatic compounds are often scrutinized for their carcinogenic properties. Evidence from related studies suggests a concern regarding potential tumorigenic effects, necessitating further investigation into this compound's safety profile .

Properties

IUPAC Name |

4-(1-bromoethyl)-1-chloro-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO2/c1-5(9)6-2-3-7(10)8(4-6)11(12)13/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNQDGPQVYSRLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.